molecular formula C15H21NO4 B1438001 (S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid CAS No. 1159138-98-3

(S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid

Cat. No. B1438001
M. Wt: 279.33 g/mol
InChI Key: PAENHBDXAWYRRZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of amino acids with a benzyloxy carbonyl group and a pentanoic acid chain. The presence of the benzyloxy carbonyl group suggests that it might be used as a protecting group in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like the Suzuki-Miyaura cross-coupling . This reaction is widely used for forming carbon-carbon bonds under mild conditions .


Molecular Structure Analysis

The compound likely contains an amino group, a carbonyl group, and a pentanoic acid chain. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

Carboxylic acid derivatives like this compound generally show reactivity towards nucleophile substitutions . The relative reactivity can be related to the electronegativity of the leaving group’s ability to activate the carbonyl .


Physical And Chemical Properties Analysis

Amino acids are generally soluble in water and have high melting points . The exact properties of this compound would depend on its specific structure .

Scientific Research Applications

Synthesis and Structural Studies

  • Conformationally Rigid Analogue Synthesis : The compound has been used in the synthesis of a conformationally rigid analogue of 2-amino adipic acid, offering insights into structural chemistry and synthesis methods (Kubyshkin et al., 2009).

  • Development of Non-proteinogenic Amino Acids : It has been instrumental in synthesizing non-proteinogenic amino acids, contributing to a broader understanding of amino acid chemistry and potential pharmaceutical applications (Adamczyk & Reddy, 2001).

  • Metal–Carbonyl Tracers : The compound has been used in the development of metal–carbonyl tracers for the amino function, which is significant in the field of spectroelectrochemistry (Kowalski et al., 2009).

Chemical Synthesis and Methodology

  • Peptide Synthesis : It plays a role in the solid phase synthesis of carbonylated peptides, highlighting its importance in peptide chemistry and potential therapeutic applications (Waliczek et al., 2015).

  • Efficient Sources of α,α-Dialkyl α-Amino Acids : The compound is used in the synthesis of α,α-Dialkyl α-Amino Acids, showcasing its versatility in organic synthesis and potential for producing complex amino acid derivatives (Rojas‐Lima et al., 2005).

Applications in Analytical and Pharmaceutical Chemistry

  • Enzyme-linked Immuno-Sorbent Assay Development : This compound has been used in the development of ELISA methods for detecting pesticide residues, demonstrating its utility in analytical chemistry and environmental monitoring (Yang et al., 2008).

  • Chemical Characterization and Polymorphism Studies : Its use in the study of polymorphism in pharmaceutical compounds offers important insights for drug development and characterization (Cunha et al., 2014).

Safety And Hazards

Safety and hazards would depend on the specific compound. For similar compounds, precautions include avoiding inhalation and contact with skin and eyes .

Future Directions

The future directions would depend on the specific applications of this compound. For instance, boron reagents used in Suzuki-Miyaura coupling have been tailored for specific conditions .

properties

IUPAC Name

(3S)-4,4-dimethyl-3-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)12(9-13(17)18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAENHBDXAWYRRZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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